1,13-Tetradecadiene
Overview
Description
1,13-Tetradecadiene is an α-diolefin . It has a linear formula of CH2=CH(CH2)10CH=CH2 and a molecular weight of 194.36 . It has been used in the synthesis of naturally occurring, biologically active pyridine alkaloids theonelladins C and D, niphatesine C, and xestamine D .
Synthesis Analysis
The polymerization of this compound has been reported using aluminum triisobutyl-titanium tetrachloride . It has also been grafted to hydrogenated B-doped silicon (100) surfaces .
Molecular Structure Analysis
The molecular structure of this compound consists of a chain of 14 carbon atoms with two double bonds at the 1st and 13th carbon atoms . The InChI key for this compound is XMRSTLBCBDIKFI-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
This compound is a liquid at room temperature with a density of 0.849 g/mL at 25 °C . It has a refractive index (n20/D) of 1.443 and a boiling point of 131 °C at 17 mmHg .
Scientific Research Applications
Surface Chemistry Studies
1,13-Tetradecadiene has been studied in the context of surface chemistry. Shachal, Manassen, and Ter-Ovanesyan (1997) utilized scanning tunneling microscopy to observe the site selection of this compound molecules on silicon surfaces. Their findings indicated that each end of the molecule reacts with a different half of the unit cell on Si~111! 737 surfaces, providing insights into the interactions between organic molecules and semiconductor surfaces (Shachal, Manassen & Ter-Ovanesyan, 1997).
Scanning Tunneling Microscope (STM) Investigations
Another study by Shachal and Manassen (1997) used STM to investigate the chemisorption of this compound molecules on Si(111)7 × 7 surfaces. Their work revealed the presence of a white protrusion at the location of the aliphatic chain, explained by an additional tunneling channel introduced by the chain, known as through-bond tunneling. This study provided further understanding of the molecular-scale interactions of long-chain molecules with semiconductor surfaces (Shachal & Manassen, 1997).
Role in Insect Pheromones
This compound derivatives have significant applications in entomology, particularly in the study of insect pheromones. For instance, Gries et al. (2005) identified (E)-11,13-tetradecadienal as a major sex pheromone component of the eastern blackheaded budworm, Acleris variana. Their research has implications for understanding insect behavior and potentially for pest control strategies (Gries et al., 2005).
Polymer Synthesis
In the field of polymer chemistry, this compound has been utilized in the synthesis of ultrahigh molecular weight polymers. Nomura, Pengoubol, and Apisuk (2019) described the copolymerization of 1-tetradecene with this compound, using a specific catalyst to produce polymers with terminal olefinic double bonds. This research contributes to the development of high-performance polymers with specific functional properties (Nomura, Pengoubol & Apisuk, 2019).
Mass Spectrometry in Pheromone Analysis
Mass spectrometry has been employed to study isomeric tetradecadien-1-ols, which are related to this compound. Yuan, He, and Wang (1999) investigated the electron impact mass spectral characteristics of these compounds, contributing to the analytical chemistry field, especially in the analysis of complex organic molecules (Yuan, He & Wang, 1999).
Safety and Hazards
1,13-Tetradecadiene is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray, and to avoid contact with skin and eyes .
properties
IUPAC Name |
tetradeca-1,13-diene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26/c1-3-5-7-9-11-13-14-12-10-8-6-4-2/h3-4H,1-2,5-14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMRSTLBCBDIKFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCCCCCCCCC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80176373 | |
Record name | Tetradeca-1,13-diene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80176373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
21964-49-8 | |
Record name | 1,13-Tetradecadiene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21964-49-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tetradeca-1,13-diene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021964498 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tetradeca-1,13-diene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80176373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tetradeca-1,13-diene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.610 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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